1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require UV light to initiate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the aza Paternò–Büchi reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various azetidine derivatives.
Scientific Research Applications
1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: A related compound with potential biological applications.
N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide: Similar structure but lacks the methylsulfonyl group.
Uniqueness
1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups. These functional groups confer distinct chemical and biological properties, making the compound a valuable tool in various research fields.
Properties
IUPAC Name |
1-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c1-21(19,20)17-6-8(7-17)11(18)16-10-4-2-3-9(5-10)12(13,14)15/h2-5,8H,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZBVLDLYTWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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